3-METHYL-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Overview
Description
3-METHYL-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a methyl group at the 3-position and a 3-methylbenzylthio substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves the following steps:
Amidation and Cyclization: The starting material, 2-aminobenzoic acid derivatives, undergoes amidation with an appropriate acid chloride to form substituted anthranilates. These intermediates are then cyclized using acetic anhydride under reflux conditions to yield benzoxazin-4-ones.
Thioether Formation: The benzoxazin-4-one intermediate is treated with a thiol, such as 3-methylbenzylthiol, under basic conditions to introduce the thioether group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
3-METHYL-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-METHYL-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biochemical pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-METHYLBENZYL)SULFANYL]-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO BENZOTHIENO [2,3-D]PYRIMIDIN-4 (3H)-ONE
- **3-(4-BROMOPHENYL)-2-[(3-METHYLBENZYL)SULFANYL]-5,6,7,8-TETRAHYDRO BENZOTHIENO [2,3-D]PYRIMIDIN-4 (3H)-ONE
Uniqueness
3-METHYL-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3-methylbenzylthio group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
3-methyl-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-6-5-7-13(10-12)11-21-17-18-15-9-4-3-8-14(15)16(20)19(17)2/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNFEEWVQWGNKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57266487 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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